molecular formula C27H28N2O6S B12696889 N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide CAS No. 94094-51-6

N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide

Cat. No.: B12696889
CAS No.: 94094-51-6
M. Wt: 508.6 g/mol
InChI Key: FXJJUOITYWTIIW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a benzenesulphonamide core linked to a hydroxy-substituted phenyl group. This phenyl group is further conjugated via an acryloyl moiety to a 4-(2-morpholinoethoxy)phenyl substituent. Molecular Formula: C₂₇H₂₈N₂O₆S (molecular weight: 508.59 g/mol). Key Features:

  • Benzenesulphonamide backbone: Common in sulfa drugs, offering hydrogen-bonding and receptor-binding capabilities.
  • Acryloyl bridge: Enhances π-π stacking and rigidity.
  • Morpholinoethoxy group: Improves hydrophilicity and metabolic stability compared to simpler alkoxy substituents .

Properties

CAS No.

94094-51-6

Molecular Formula

C27H28N2O6S

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C27H28N2O6S/c30-26(12-8-21-6-10-23(11-7-21)35-19-16-29-14-17-34-18-15-29)25-20-22(9-13-27(25)31)28-36(32,33)24-4-2-1-3-5-24/h1-13,20,28,31H,14-19H2/b12-8+

InChI Key

FXJJUOITYWTIIW-XYOKQWHBSA-N

Isomeric SMILES

C1COCCN1CCOC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

The synthesis of N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide typically involves the following steps:

  • Formation of the Acryloyl Group :

    • The acryloyl group is introduced via a Claisen–Schmidt condensation reaction. In this step, a suitable aldehyde (e.g., 4-morpholinobenzaldehyde) reacts with an activated ketone under basic or acidic conditions.
    • Example Reaction:
      $$
      \text{Aldehyde} + \text{Ketone} \xrightarrow{\text{Base/Acid Catalyst}} \text{α,β-Unsaturated Carbonyl Compound}
      $$
  • Attachment of the Morpholinoethoxy Moiety :

    • This step involves nucleophilic substitution where the morpholinoethoxy group is introduced to the aromatic ring system. This process typically uses a halogenated precursor and morpholine in a polar aprotic solvent like dimethylformamide (DMF).
  • Coupling with Benzenesulphonamide :

    • The final step couples the hydroxy-acryloyl intermediate with benzenesulphonamide using a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction is carried out under controlled pH and temperature conditions to ensure high selectivity and yield.

Reflux Method

  • A mixture of starting materials (e.g., hydroxyaryl ketone, morpholinobenzaldehyde, and benzenesulphonamide) is refluxed in ethanol with p-toluenesulfonic acid (pTSA) as a catalyst.
  • Reaction Time: Approximately 6 hours.
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.
  • Purification: The crude product is purified by column chromatography using a solvent system such as n-hexane:ethyl acetate (3:2).

Chromatographic Purification

After synthesis, impurities are removed using chromatographic techniques:

  • Column Chromatography :
    • Stationary Phase: Silica gel.
    • Mobile Phase: A mixture of n-hexane and ethyl acetate.
  • This step ensures that the final product meets purity standards for research purposes.

Reaction Conditions

Step Conditions Notes
Claisen–Schmidt Reaction Base/acid catalyst; reflux in ethanol Generates α,β-unsaturated carbonyl compounds efficiently.
Nucleophilic Substitution DMF solvent; moderate temperature Ensures selective substitution with minimal side reactions.
Coupling Reaction DCC or EDC as coupling agents Requires controlled pH for optimal yield and product stability.

Key Observations

  • Yield Optimization :

    • Reaction yields are highly dependent on precise temperature control and reagent stoichiometry.
    • Excess reagents or prolonged reaction times can lead to side products.
  • Purity Challenges :

    • Impurities often arise from incomplete reactions or side reactions during substitution steps.
    • Chromatographic purification is essential to achieve high-purity compounds suitable for biological studies.
  • Scalability :

    • While these methods are effective at laboratory scales, scaling up requires careful adjustment of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Inhibition of Carbonic Anhydrase

One of the most significant applications of N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide is its role as an inhibitor of carbonic anhydrase (CA) enzymes. Research indicates that compounds with similar structures can selectively inhibit tumor-associated isoforms of carbonic anhydrase, specifically CA IX and CA XII, which are overexpressed in hypoxic tumors. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

Case Study: Efficacy in Cancer Models

In vivo studies have demonstrated that derivatives of this compound exhibit potent antitumoral effects in models of breast cancer that overexpress CA IX. For instance, one study reported a derivative showing IC50 values of 2.59 nM and 7.64 nM against hCA IX and XII, respectively, indicating strong selective inhibition . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Potential in Drug Development

The compound's unique structural features make it a valuable scaffold for drug design. It can be modified to enhance potency, selectivity, and pharmacokinetic properties. The sulphonamide group is known for its ability to form hydrogen bonds with biological targets, which can be exploited to develop more effective therapeutics .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may also exhibit antimicrobial properties. The presence of the sulphonamide moiety has been linked to antibacterial activity against various pathogens. Further research is needed to explore the full extent of its antimicrobial potential.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-MORPHOLINOETHOXY]PHENYL]ACRYLOYL]PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Coumarin-Based Benzenesulphonamide Derivatives ()

Compounds 9a–9f share the acryloyl-phenyl-benzenesulphonamide scaffold but differ in substituents on the coumarin ring and acryloyl-linked phenyl group.

Compound Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Morpholinoethoxy, hydroxy C₂₇H₂₈N₂O₆S 508.59 Enhanced solubility, potential CNS activity
9a 4-Nitrophenyl, methyl C₂₄H₁₅ClN₂O₈S ~526.9 Antioxidant activity (DPPH assay)
9c 4-Chlorophenyl, chloro C₂₄H₁₅Cl₂NO₆S ~516.8 Higher lipophilicity, antimicrobial potential
9e 4-Methoxyphenyl, chloro C₂₅H₁₈ClNO₇S ~535.9 Balanced hydrophilicity, redox modulation

Structural Impact :

  • Electron-withdrawing groups (e.g., nitro in 9a) increase oxidative stability but reduce solubility.
  • Chloro substituents (9c, 9e) enhance lipophilicity, favoring membrane penetration.
  • The morpholinoethoxy group in the target compound provides superior solubility compared to methoxy or nitro groups .

Azolylacryloyl Derivatives ()

Compounds like MMA-103 and MMA-104 replace the morpholinoethoxy group with azole rings (imidazole), altering biological targets.

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity
Target Compound Benzenesulphonamide Morpholinoethoxy 508.59 Undisclosed (structural analogs suggest hemoglobin modulation)
MMA-103 Methanesulphonamide 1H-imidazol-2-yl ~350.4 Hemoglobin modulation (anti-sickling)
MMA-104 Trifluoromethoxyphenyl 1H-imidazol-2-yl ~350.3 Improved metabolic stability

Functional Differences :

  • Imidazole rings in MMA-103/104 enable metal coordination, critical for hemoglobin interaction.

Indole-Acryloyl Derivatives ()

Compounds 6a–d , 7a–d , and 8a–d incorporate indole or benzimidazole moieties instead of benzenesulphonamide.

Compound Core Structure Substituents Key Activities
Target Compound Benzenesulphonamide Morpholinoethoxy Potential antimicrobial/antioxidant
6a Indole-thioacetamide Benzo[d]imidazol-2-yl Antimicrobial (agar diffusion)
8a Benzothiazole-thioacetamide Benzothiazole Antioxidant (DPPH, FRAP)

Structural Contrasts :

  • Indole/benzimidazole cores in 6a–8a enhance aromatic stacking but reduce sulfonamide-specific interactions.
  • The benzenesulphonamide group in the target compound may improve selectivity for sulfonamide-binding enzymes .

Morpholino-Containing Analogs ()

Compound 1-(2-Morpholinoethyl)-3-(4-(3-(6-morpholinopyridin-2-yl)acryloyl)phenyl)urea shares the morpholino group but adds a pyridine-acryloyl-urea scaffold.

Feature Target Compound Compound
Core Structure Benzenesulphonamide Urea-linked pyridine
Morpholino Position 2-Morpholinoethoxy on phenyl 2-Morpholinoethyl on urea
Bioactivity Undisclosed Kinase inhibition (inferred)

Key Insight : The urea linkage in compounds may enhance binding to ATP pockets in kinases, whereas the target’s benzenesulphonamide group could favor carbonic anhydrase or cyclooxygenase inhibition .

Biological Activity

N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O6SC_{22}H_{26}N_2O_6S, with a molecular weight of 446.5 g/mol. It features a complex structure that includes a benzenesulfonamide moiety, which is known for its pharmacological relevance, particularly in the development of drugs targeting various receptors.

PropertyValue
Molecular FormulaC22H26N2O6S
Molecular Weight446.5 g/mol
CAS Number94094-55-0
Purity96%
Topological Polar Surface Area114 Ų
Rotatable Bonds9

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that compounds with similar structures often act as progesterone receptor (PR) antagonists, which can modulate hormonal pathways crucial for reproductive health and cancer treatment.

Therapeutic Applications

  • Cancer Treatment : The compound has shown promise in inhibiting the growth of certain cancer cells by acting on hormone receptors. Specifically, PR antagonists are being investigated for their role in treating breast cancer and endometriosis.
  • Anti-inflammatory Effects : Given its sulfonamide structure, this compound may exhibit anti-inflammatory properties, which are beneficial in managing conditions like arthritis.
  • Neurological Disorders : The morpholino group suggests potential applications in neurological contexts, possibly affecting neurotransmitter systems or neuroinflammation.

Study 1: Progesterone Receptor Antagonism

A study published in PubMed highlighted the development of benzenesulfonamide derivatives as nonsteroidal PR antagonists. Among these derivatives, compounds structurally related to this compound exhibited significant binding affinity to PR and selective activity over androgen receptors (AR) . This selectivity is crucial for minimizing side effects associated with hormonal therapies.

Study 2: In Vitro Analysis

In vitro studies demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines through PR-mediated pathways. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased inhibition of tumor growth .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions starting with sulfonamide intermediates. A common approach includes:

  • Acid-catalyzed hydrolysis : Refluxing intermediates (e.g., oxazolidinone derivatives) with 6 N HCl in ethanol to cleave protective groups, followed by neutralization with NH4_4OH to precipitate the product .
  • Purification : Recrystallization from ethanol to achieve >90% purity, confirmed by 1^1H-NMR (e.g., δ 7.72 ppm for aromatic protons) and EI-MS (m/z = 256.4 [M+H]+^+) .
  • Key steps : Adjusting pH during workup (pH 8–9) to isolate the product as a white solid .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • 1^1H-NMR : Identifies aromatic protons (e.g., δ 7.45 ppm for para-substituted benzene) and morpholinoethoxy groups (δ 4.22–4.18 ppm for –OCH2_2–) .
  • IR spectroscopy : Detects sulfonamide S=O stretches (~1145 cm1^{-1}) and phenolic O–H bonds (~3271 cm1^{-1}) .
  • X-ray crystallography : Resolves intermolecular hydrogen bonding (N–H···O and O–H···O) critical for crystal packing .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

  • Acid concentration : Higher HCl concentrations (6 N vs. 3 N) during hydrolysis reduce side products, as shown in reflux reactions (63% yield) .
  • Temperature control : Prolonged heating (>15 hours at 80°C) enhances conversion rates for intermediates (e.g., oxazolidinone ring opening) .
  • Solvent selection : Ethanol improves solubility of intermediates, while ethyl acetate extraction minimizes polar impurities .

Advanced: How should researchers address contradictions in spectroscopic data between synthesis batches?

Answer:

  • Cross-validation : Combine 1^1H-NMR, 13^{13}C-NMR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Crystallographic analysis : Single-crystal X-ray studies (e.g., CCDC deposition) provide definitive bond-length and angle data to confirm structural assignments .
  • Batch documentation : Track pH adjustments (±0.5 units) and drying times, as slight variations can alter hydrogen bonding patterns .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • DFT calculations : Model electronic effects of the morpholinoethoxy group on the acryloyl moiety’s reactivity .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using PubChem 3D conformers .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for applications in polymer-bound systems .

Basic: How is purity assessed, and what thresholds are acceptable for biological assays?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro studies .
  • Melting point : Sharp ranges (e.g., 163–165°C) indicate high crystallinity and minimal impurities .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values ensure stoichiometric integrity .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
  • Light exclusion : Amber vials reduce photo-oxidation of the acryloyl moiety .
  • Stability assays : Monitor via accelerated aging (40°C/75% RH for 4 weeks) with periodic NMR checks .

Advanced: How can researchers validate the compound’s bioactivity while ensuring structural fidelity?

Answer:

  • Dose-response curves : Correlate bioactivity (e.g., IC50_{50}) with purity batches to exclude false positives from impurities .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to track metabolic stability without altering spectroscopic profiles .
  • Negative controls : Use structurally similar but inactive analogs (e.g., morpholinoethoxy deletion) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.